![molecular formula C8H7BrN2 B2541742 4-(Bromomethyl)pyrazolo[1,5-a]pyridine CAS No. 2168388-95-0](/img/structure/B2541742.png)
4-(Bromomethyl)pyrazolo[1,5-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through various methods. One approach involves the trifluoracetic acid-catalyzed condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals . Another method involves copper-catalyzed synthesis .Molecular Structure Analysis
The molecular structure of 4-BMP and its derivatives has been studied using techniques like molecular docking . These studies provide insights into the structural properties of these compounds.Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which 4-BMP belongs, have been identified as strategic compounds for optical applications . Their photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring .Physical And Chemical Properties Analysis
4-BMP and its derivatives exhibit significant photophysical properties . The absorption and emission behaviors of these compounds can be improved by the presence of EDGs at position 7 on the fused ring .Scientific Research Applications
Fluorescent Materials and Bio-Probes
Fluorescent molecules play a crucial role in studying intracellular processes, acting as chemosensors and aiding in the development of organic materials. The compound 4-(Bromomethyl)pyrazolo[1,5-a]pyridine (referred to as PPs) has been identified as a strategic fluorophore for optical applications. Here’s why:
Stability: PPs (4a–g) exhibit properties comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G, making them suitable for various applications .
Extreme pH Stability
The photobleaching characteristics and stability of fluorescent compounds at extreme pH values are critical for their application as fluorescent materials and bio-probes .
Antitumor Activity
Molecular docking studies have revealed the antitumor activity of PPs. These compounds could potentially serve as novel agents in cancer therapy .
Cytotoxicity
Four synthesized pyrazole-fused compounds, including PPs, demonstrated in vitro cytotoxic activities comparable to the drug doxorubicin against cervical HeLa cancer cells and prostate DU 205 cancer cells .
Medicinal Chemistry and Photophysical Properties
PP derivatives belong to an extensive family of N-heterocyclic compounds with significant photophysical properties. They have attracted attention in material science and medicinal chemistry .
Safety and Hazards
4-BMP is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns, eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been identified as strategic compounds for optical applications
Mode of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . This suggests that 4-(Bromomethyl)pyrazolo[1,5-a]pyridine may interact with its targets in a similar manner.
Biochemical Pathways
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, suggesting that they may affect pathways related to light absorption and emission .
Result of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, suggesting that they may have effects at the molecular and cellular level related to light absorption and emission .
Action Environment
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, suggesting that environmental factors such as light intensity and wavelength may influence their action .
properties
IUPAC Name |
4-(bromomethyl)pyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMURNHQINWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2168388-95-0 |
Source
|
Record name | 4-(bromomethyl)pyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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